2,2'-Bis((dicyclohexylphosphino)methyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl is a phosphine ligand commonly used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl typically involves the reaction of 2,2’-dibromomethyl-1,1’-biphenyl with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine ligand.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Coordination: It forms coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or other nucleophiles are used.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl is widely used in scientific research due to its versatility:
Chemistry: It is used as a ligand in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the study of enzyme mimetics and metalloproteins.
Medicine: It is explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling. The phosphine ligands provide electronic and steric effects that enhance the reactivity and selectivity of the metal center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(dicyclohexylphosphino)ethane
- Bis(dicyclohexylphosphino)methane
- Bis(diphenylphosphino)methane
Uniqueness
2,2’-Bis((dicyclohexylphosphino)methyl)-1,1’-biphenyl is unique due to its biphenyl backbone, which provides additional rigidity and steric bulk compared to other similar compounds. This structural feature enhances its ability to form stable complexes with transition metals and improves its performance in catalytic applications.
Eigenschaften
CAS-Nummer |
192866-64-1 |
---|---|
Molekularformel |
C38H56P2 |
Molekulargewicht |
574.8 g/mol |
IUPAC-Name |
dicyclohexyl-[[2-[2-(dicyclohexylphosphanylmethyl)phenyl]phenyl]methyl]phosphane |
InChI |
InChI=1S/C38H56P2/c1-5-19-33(20-6-1)39(34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)38-28-16-14-18-32(38)30-40(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h13-18,27-28,33-36H,1-12,19-26,29-30H2 |
InChI-Schlüssel |
ATNDPFNEEGYBRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(CC2=CC=CC=C2C3=CC=CC=C3CP(C4CCCCC4)C5CCCCC5)C6CCCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.